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molecular formula C5H4Cl5N B8517570 4,4-Dichloro-5-(trichloromethyl)-3,4-dihydro-2H-pyrrole CAS No. 226409-94-5

4,4-Dichloro-5-(trichloromethyl)-3,4-dihydro-2H-pyrrole

Cat. No. B8517570
M. Wt: 255.3 g/mol
InChI Key: KZPXWDNZBIVLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492559B2

Procedure details

4,4-Dichloro-5-(trichloromethyl)-3,4-dihydro-2H-pyrrole (47.4 mmol, 1.0 equiv.) was added to a solution of sodium methanolate (284.5 mmol, 6.0 equiv.) in methanol (126 ml), and the mixture was heated for 1.5 h at boiling temperature. The reaction mixture was cooled to 25° C., the solvent was concentrated under reduced pressure, the residue was taken up in diethyl ether (470 ml), and the mixture was stirred for 30 min. The resulting solid (sodium chloride) was filtered out, and the filtrate was dried over K2CO3 and concentrated under reduced pressure. The residue was taken up in DCM (600 ml), extracted with 2 N HCl (2×150 ml), dried over Na2SO4 and concentrated under reduced pressure. The crude product was used in the next step without being purified further. Yield: 83%
Quantity
47.4 mmol
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
284.5 mmol
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(Cl)[C:6]([C:7](Cl)(Cl)Cl)=[N:5][CH2:4][CH2:3]1.[CH3:12][O-:13].[Na+].C[OH:16]>>[Cl:1][C:2]1[CH:3]=[CH:4][NH:5][C:6]=1[C:7]([O:13][CH3:12])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
47.4 mmol
Type
reactant
Smiles
ClC1(CCN=C1C(Cl)(Cl)Cl)Cl
Name
sodium methanolate
Quantity
284.5 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
126 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solid (sodium chloride) was filtered out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 N HCl (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(NC=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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